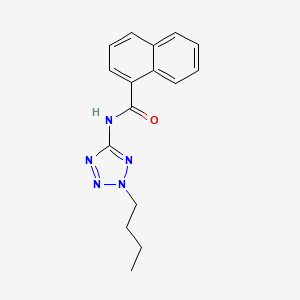
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide, also known as BNTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNTA is a tetrazole-based compound that has been synthesized and studied extensively for its biological and chemical properties. In
作用機序
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has also been shown to inhibit the activation of NF-kB by interfering with the phosphorylation of the inhibitory protein IkB.
Biochemical and Physiological Effects
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6.
実験室実験の利点と制限
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has several advantages and limitations for lab experiments. One advantage is its high stability and compatibility with various metal ions, making it a suitable building block for the synthesis of functional materials. Another advantage is its potent anticancer activity, making it a potential candidate for the development of anticancer drugs. One limitation is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide. One direction is the development of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide-based anticancer drugs, which may have improved efficacy and reduced toxicity compared to current anticancer drugs. Another direction is the synthesis of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide-based functional materials, which may have applications in various fields, including catalysis, sensing, and imaging. Further studies are also needed to elucidate the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide and its potential applications in various fields.
Conclusion
In conclusion, N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been synthesized and studied extensively for its biological and chemical properties, including its potent anticancer activity and its inhibitory effects on various enzymes and proteins. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has several advantages and limitations for lab experiments, and there are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide, including the development of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide-based anticancer drugs and functional materials.
合成法
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-naphthoic acid with sodium azide, followed by the reduction of the resulting azide intermediate with triphenylphosphine and subsequent reaction with n-butyl bromide. The final product is obtained through the reaction of the resulting n-butyl tetrazole with 1-naphthoyl chloride. The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been optimized to produce high yields and purity, making it suitable for various applications.
科学的研究の応用
N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In biochemistry, N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been used as a tool to study the function of various proteins, including the protein kinase CK2 and the transcription factor NF-kB. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell growth and differentiation. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has also been shown to inhibit the activation of NF-kB, which is involved in the regulation of immune responses and inflammation.
In material science, N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and luminescent materials. N-(2-butyl-2H-tetrazol-5-yl)-1-naphthamide has been shown to exhibit high stability and compatibility with various metal ions, making it a suitable building block for the synthesis of functional materials.
特性
IUPAC Name |
N-(2-butyltetrazol-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-2-3-11-21-19-16(18-20-21)17-15(22)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWBXPXKOUDKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

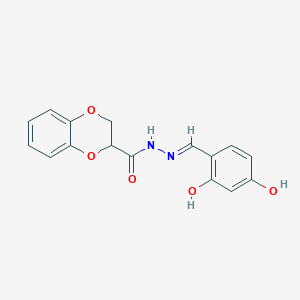
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B6006991.png)
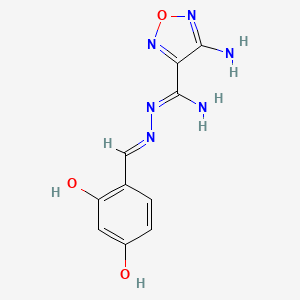
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B6007023.png)
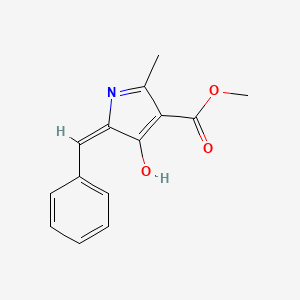
![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6007033.png)
![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)
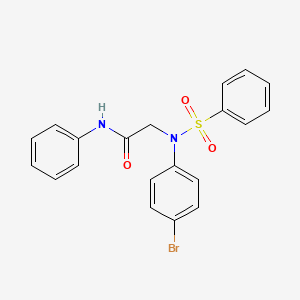
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B6007047.png)
![1-(cyclopropylmethyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6007054.png)
![ethyl (4-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6007064.png)
![1'-(cyclopropylcarbonyl)-N-[2-(2-thienyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6007070.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6007078.png)